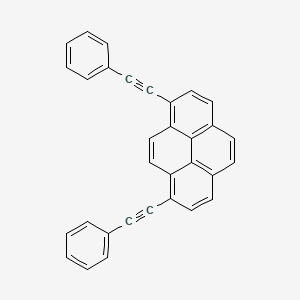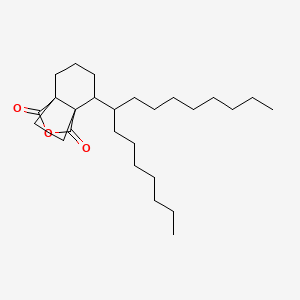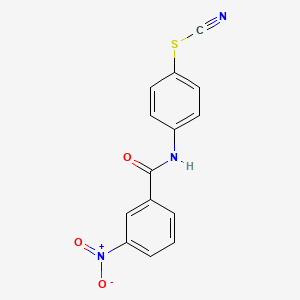
4-(3-Nitrobenzamido)phenyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrobenzamido)phenyl thiocyanate is an organic compound that features both a nitrobenzamido group and a thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Nitrobenzamido)phenyl thiocyanate typically involves the reaction of 4-aminophenyl thiocyanate with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of thiocyanates, including this compound, often involves the use of alkyl halides and alkali thiocyanates in aqueous media. This method is efficient and allows for the production of thiocyanates in high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Nitrobenzamido)phenyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkali thiocyanates and alkyl halides are commonly used.
Reduction: Reducing agents like hydrogen gas and catalysts such as palladium on carbon.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products
Nucleophilic Substitution: Products include substituted thiocyanates.
Reduction: Products include amines.
Oxidation: Products include sulfonyl derivatives.
Applications De Recherche Scientifique
4-(3-Nitrobenzamido)phenyl thiocyanate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(3-Nitrobenzamido)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The thiocyanate group can also interact with proteins, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenyl thiocyanate
- Phenyl isothiocyanate
- 4-Nitrophenyl thiocyanate
Uniqueness
4-(3-Nitrobenzamido)phenyl thiocyanate is unique due to the presence of both a nitrobenzamido group and a thiocyanate group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
85296-15-7 |
|---|---|
Formule moléculaire |
C14H9N3O3S |
Poids moléculaire |
299.31 g/mol |
Nom IUPAC |
[4-[(3-nitrobenzoyl)amino]phenyl] thiocyanate |
InChI |
InChI=1S/C14H9N3O3S/c15-9-21-13-6-4-11(5-7-13)16-14(18)10-2-1-3-12(8-10)17(19)20/h1-8H,(H,16,18) |
Clé InChI |
IXPCHQWZTKYDMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



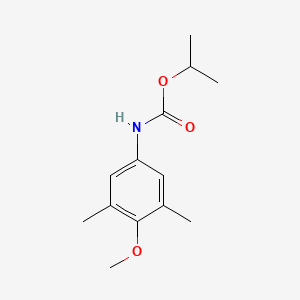
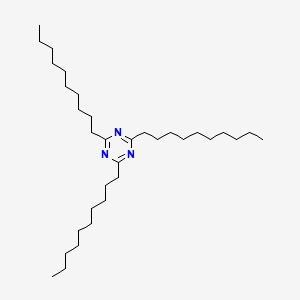
![2-{[4-(Diphenylamino)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14417395.png)
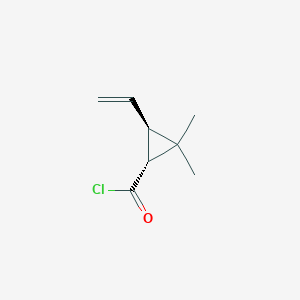
![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)
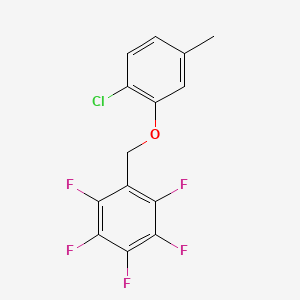
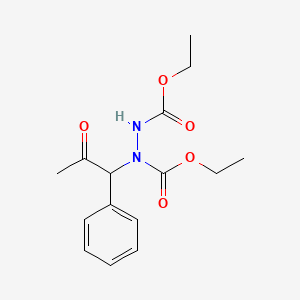
silane](/img/structure/B14417441.png)


![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)
